molecular formula C7H10 B6253256 1-ethynyl-1-methylcyclobutane CAS No. 2137742-29-9

1-ethynyl-1-methylcyclobutane

Cat. No.: B6253256
CAS No.: 2137742-29-9
M. Wt: 94.15 g/mol
InChI Key: VNVOJPFSGNOBAP-UHFFFAOYSA-N
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Description

1-Ethynyl-1-methylcyclobutane is an organic compound with the molecular formula C₇H₁₀. It is a member of the cycloalkane family, characterized by a cyclobutane ring with an ethynyl and a methyl group attached to the same carbon atom. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methylcyclobutane can be synthesized through various organic reactions. One common method involves the alkylation of cyclobutylmethyl ketone with ethynylmagnesium bromide, followed by dehydration to form the desired product. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1-methylcyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Halogenation reactions with bromine or chlorine can replace hydrogen atoms on the cyclobutane ring with halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Bromine or chlorine in the presence of a radical initiator such as ultraviolet light.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 1-ethyl-1-methylcyclobutane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Ethynyl-1-methylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-1-methylcyclobutane involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the cyclobutane ring can undergo ring-opening reactions under specific conditions. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

    1-ethynylcyclobutane: Lacks the methyl group, resulting in different reactivity and properties.

    1-methylcyclobutane: Lacks the ethynyl group, leading to reduced reactivity in certain reactions.

    Cyclobutane: The parent compound, with no substituents, exhibiting different chemical behavior.

Uniqueness: 1-Ethynyl-1-methylcyclobutane is unique due to the presence of both an ethynyl and a methyl group on the cyclobutane ring. This combination imparts distinct reactivity and properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2137742-29-9

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

1-ethynyl-1-methylcyclobutane

InChI

InChI=1S/C7H10/c1-3-7(2)5-4-6-7/h1H,4-6H2,2H3

InChI Key

VNVOJPFSGNOBAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C#C

Purity

95

Origin of Product

United States

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